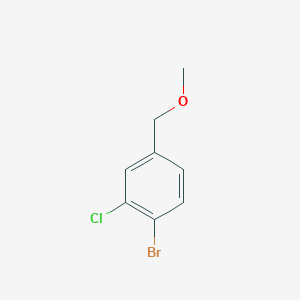

1-Bromo-2-chloro-4-(methoxymethyl)benzene

Description

1-Bromo-2-chloro-4-(methoxymethyl)benzene (C₈H₈BrClO, MW: 235.35 g/mol) is a halogenated aromatic compound featuring a bromine atom at position 1, chlorine at position 2, and a methoxymethyl (-CH₂OCH₃) group at position 4 on the benzene ring . This structure combines electron-withdrawing halogens with an electron-donating methoxymethyl group, creating unique electronic properties.

Properties

IUPAC Name |

1-bromo-2-chloro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMCZQXFYLHKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of a benzene derivative. For instance, starting with 2-chloroaniline, a diazotization reaction followed by a Sandmeyer reaction can introduce the bromine atom . Another method involves the use of N-bromosuccinimide for bromination and triphenylphosphine dibromide for chlorination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Various substituted benzene derivatives.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dehalogenated benzene derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2-chloro-4-(methoxymethyl)benzene has diverse applications in scientific research:

Synthetic Organic Chemistry

- Intermediate in Synthesis : This compound is often used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substituents allow for further derivatization to create new compounds with desired biological activities.

Medicinal Chemistry

- Pharmaceutical Development : Research has indicated that derivatives of this compound exhibit potential biological activities. For example, it may serve as a precursor for developing anti-cancer agents or other therapeutic compounds by modifying its structure to enhance efficacy and reduce toxicity.

Material Science

- Functional Materials : The compound can be utilized in the development of functional materials such as polymers or coatings due to its halogenated structure, which can impart specific properties like flame retardancy or chemical resistance.

Case Study 1: Synthesis of Anticancer Agents

Research published in various journals highlights the synthesis of novel anticancer agents derived from this compound. By modifying the methoxymethyl group and introducing additional functional groups, researchers have developed compounds that show promising activity against cancer cell lines.

Case Study 2: Development of Agrochemicals

A study focused on agrochemical applications demonstrated how this compound could be transformed into herbicides or insecticides. By utilizing its reactivity, researchers synthesized derivatives that effectively target specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(methoxymethyl)benzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxymethyl group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of 1-bromo-2-chloro-4-(methoxymethyl)benzene and its analogs:

Key Observations :

- Electron Effects : The methoxymethyl group in the target compound is less electron-withdrawing than the trifluoromethoxy group in C₇H₃BrClF₃O, making the former more reactive toward electrophilic substitution .

- Boiling Points : Halogenated compounds with bulky substituents (e.g., trifluoromethoxy) exhibit lower boiling points under reduced pressure due to decreased intermolecular forces .

- Molecular Weight : The trifluoromethoxy analog has a higher molecular weight (275.45 vs. 235.35) due to fluorine atoms .

Biological Activity

1-Bromo-2-chloro-4-(methoxymethyl)benzene, with the CAS number 1610416-69-7, is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and a chlorine atom on the benzene ring, along with a methoxymethyl group that may influence its reactivity and interaction with biological targets.

Anticancer Potential

Halogenated compounds are also investigated for their anticancer properties. For instance, studies have reported that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways . The mechanism typically involves the modulation of gene expression related to cell growth and survival.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The halogen atoms may facilitate these interactions through electrophilic substitution reactions or by forming stable complexes with biomolecules.

Interaction with Enzymes

In antimicrobial research, it is hypothesized that this compound could inhibit bacterial enzymes critical for cell wall synthesis or metabolic processes. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various halogenated compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar halogen substitutions exhibited notable antibacterial activity, suggesting potential for this compound in therapeutic applications.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Halogenated Compound | S. aureus | 18 |

Study 2: Anticancer Activity in vitro

In vitro studies demonstrated that structurally related compounds induced cytotoxic effects in various cancer cell lines. The study measured cell viability using MTT assays, showing a significant reduction in cell viability at concentrations above 50 µM .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 65 |

| 100 | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.